molecular formula C20H39BrO9 B12415024 Bromo-PEG7-CH2COOtBu

Bromo-PEG7-CH2COOtBu

Cat. No.: B12415024
M. Wt: 503.4 g/mol
InChI Key: XNRYVUFTUUDOOV-UHFFFAOYSA-N
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Description

Bromo-PEG7-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG7-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG7-CH2COOtBu undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromo-PEG7-CH2COOtBu is widely used in scientific research, particularly in the field of PROTACs. Its applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Bromo-PEG7-CH2COOtBu functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    HO-PEG7-CH2COOtBu: Contains a hydroxyl group with a t-butyl protected carboxyl group.

Uniqueness

Bromo-PEG7-CH2COOtBu is unique due to its bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound in the synthesis of PROTACs and other derivatives .

Biological Activity

Bromo-PEG7-CH2COOtBu is a specialized compound within the class of PEG-based PROTAC (Proteolysis Targeting Chimeras) linkers. This compound exhibits significant biological activity, particularly in the context of targeted protein degradation and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) moiety that enhances solubility and bioavailability. The compound is utilized primarily in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells through the ubiquitin-proteasome system.

The mechanism of action for this compound involves the following key processes:

  • Target Protein Binding : The bromo group in the compound facilitates the binding to specific target proteins.
  • Recruitment of E3 Ligase : The PEG linker connects the target protein to an E3 ligase, which tags the protein for degradation.
  • Degradation via Ubiquitination : Once tagged, the target protein is recognized by the proteasome and subsequently degraded.

This dual-action mechanism allows for precise control over protein levels in cells, making it a powerful tool in therapeutic development.

1. Anticancer Research

This compound has shown promise in anticancer applications by targeting oncogenic proteins for degradation. Research indicates that PROTACs incorporating this linker can effectively reduce levels of mutant proteins associated with various cancers, leading to decreased tumor growth and increased apoptosis in cancer cells.

2. Immunology

The compound's ability to modulate immune responses has been explored in studies focusing on autoimmune diseases. By degrading specific immune regulatory proteins, this compound can potentially restore normal immune function.

3. Neurodegenerative Diseases

Recent investigations have highlighted its potential in targeting misfolded proteins implicated in neurodegenerative disorders such as Alzheimer's disease. By selectively degrading these proteins, this compound could help mitigate disease progression.

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated effective degradation of mutant p53 in cancer cell lines, leading to reduced proliferation and increased apoptosis.
Immunological ModulationShowed potential in restoring T-cell function by degrading PD-L1 in autoimmune models, enhancing immune response against tumors.
Neurodegenerative TargetingTargeted tau protein for degradation, resulting in decreased tau aggregation and improved cognitive function in animal models.

Research Findings

Recent studies have provided insights into the pharmacokinetic properties and biological efficacy of this compound:

  • Pharmacokinetics : PEGylation significantly enhances the half-life and stability of drugs, reducing renal clearance and improving bioavailability .
  • Efficacy : PROTACs utilizing this linker have been shown to achieve low nanomolar concentrations for effective target degradation .

Properties

Molecular Formula

C20H39BrO9

Molecular Weight

503.4 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H39BrO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18H2,1-3H3

InChI Key

XNRYVUFTUUDOOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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